molecular formula C11H15N3O B15312154 4-Amino-N-ethylindoline-1-carboxamide

4-Amino-N-ethylindoline-1-carboxamide

Cat. No.: B15312154
M. Wt: 205.26 g/mol
InChI Key: LZMTUJYAWXPUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-N-ethylindoline-1-carboxamide is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indoline ring system with an amino group at the 4-position and an ethylcarboxamide group at the 1-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-N-ethylindoline-1-carboxamide can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-known reaction for constructing indole derivatives. This method typically involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring system .

Another approach involves the use of BOP (benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (1-hydroxybenzotriazole), and TBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium tetrafluoroborate) to activate the carbonyl group and convert the indole carboxylic acid to indole carboxamide .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-ethylindoline-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.

    Substitution: The amino and carboxamide groups can participate in substitution reactions to form new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles or electrophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-Amino-N-ethylindoline-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Amino-N-ethylindoline-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can affect various biological processes, making the compound useful in studying enzyme function and developing therapeutic agents .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Amino-N-ethylindoline-1-carboxamide include other indole derivatives such as:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the amino group at the 4-position and the ethylcarboxamide group at the 1-position allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C11H15N3O

Molecular Weight

205.26 g/mol

IUPAC Name

4-amino-N-ethyl-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C11H15N3O/c1-2-13-11(15)14-7-6-8-9(12)4-3-5-10(8)14/h3-5H,2,6-7,12H2,1H3,(H,13,15)

InChI Key

LZMTUJYAWXPUIU-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)N1CCC2=C(C=CC=C21)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.